N-Methyl-2-(2-(2-methyl-1H-indol-3-YL)acetamido)-N,3-diphenylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-3450074 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for PF-3450074 are also proprietary. it is known that the compound is produced in high purity and is available for research purposes .
Chemical Reactions Analysis
Types of Reactions
PF-3450074 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: PF-3450074 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of PF-3450074, as well as substituted analogs with different functional groups .
Scientific Research Applications
Mechanism of Action
PF-3450074 exerts its effects by binding to a unique pocket on the HIV-1 capsid protein. This binding disrupts the normal function of the capsid, inhibiting both the uncoating and assembly stages of the viral replication cycle . The compound competes with host factors such as cleavage and polyadenylation specific factor 6 and nucleoporin 153, blocking the uncoating, assembly, and reverse transcription steps of the viral life cycle .
Comparison with Similar Compounds
PF-3450074 is unique in its ability to target the HIV-1 capsid protein at multiple stages of the viral replication cycle. Similar compounds include:
GS-CA1: Another capsid inhibitor that shares a similar binding pocket with PF-3450074.
GS-6207: A recently reported capsid inhibitor with a strong potential for therapeutic use.
These compounds, like PF-3450074, target the HIV-1 capsid protein but may differ in their binding affinities and specific mechanisms of action .
Properties
Molecular Formula |
C27H27N3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide |
InChI |
InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31) |
InChI Key |
ACDFWSNAQWFRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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